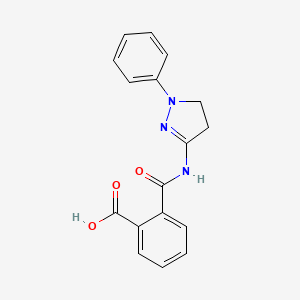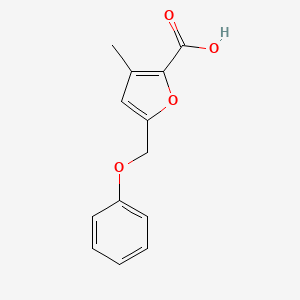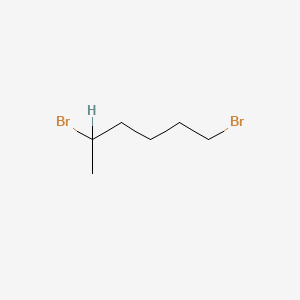
5-Isobutylbarbituric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Isobutylbarbituric acid is a derivative of barbituric acid, characterized by the substitution of hydrogen atoms at position 5 with an isobutyl group. The molecular formula of this compound is C8H12N2O3, and it has a molecular weight of 184.1925 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Isobutylbarbituric acid typically involves the reaction of barbituric acid with isobutyl bromide in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the isobutyl group replaces one of the hydrogen atoms at position 5 of the barbituric acid molecule .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out under controlled temperature and pressure conditions to optimize the reaction rate and minimize side reactions .
Analyse Chemischer Reaktionen
Types of Reactions
5-Isobutylbarbituric acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the isobutyl position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-Isobutylbarbituric acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical drugs, particularly those with sedative and hypnotic properties.
Wirkmechanismus
The mechanism of action of 5-Isobutylbarbituric acid involves its interaction with the central nervous system. The compound acts as a central nervous system depressant by enhancing the activity of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter. This leads to increased chloride ion influx into neurons, resulting in hyperpolarization and reduced neuronal excitability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Butalbital: 5-Allyl-5-isobutylbarbituric acid, used as a sedative and muscle relaxant.
Phenobarbital: A barbiturate with anticonvulsant properties.
Secobarbital: A barbiturate used for its sedative and hypnotic effects.
Uniqueness
5-Isobutylbarbituric acid is unique due to its specific substitution pattern, which imparts distinct chemical and pharmacological properties. Unlike other barbiturates, it has a unique balance of sedative and hypnotic effects, making it valuable in both research and therapeutic applications .
Eigenschaften
CAS-Nummer |
42846-91-3 |
|---|---|
Molekularformel |
C8H12N2O3 |
Molekulargewicht |
184.19 g/mol |
IUPAC-Name |
5-(2-methylpropyl)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C8H12N2O3/c1-4(2)3-5-6(11)9-8(13)10-7(5)12/h4-5H,3H2,1-2H3,(H2,9,10,11,12,13) |
InChI-Schlüssel |
CZERPPISCPPWRA-UHFFFAOYSA-N |
SMILES |
CC(C)CC1C(=O)NC(=O)NC1=O |
Kanonische SMILES |
CC(C)CC1C(=O)NC(=O)NC1=O |
Key on ui other cas no. |
42846-91-3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole](/img/structure/B1618340.png)
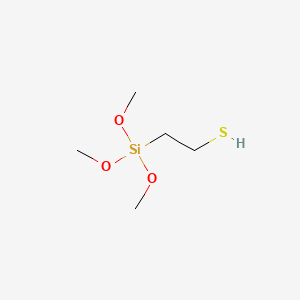

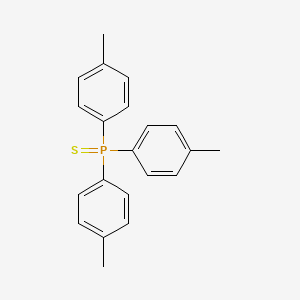
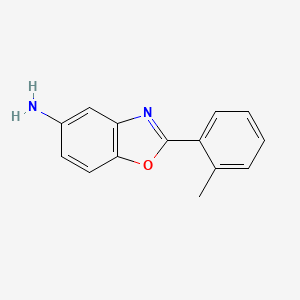
![(2Z)-2-(Benzoylamino)-3-[4-(2-bromophenoxy)phenyl]-2-propenoic acid](/img/structure/B1618352.png)

![4-Allyl-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1618355.png)
